molecular formula C20H21ClN4O4 B11099920 (3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide

(3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide

Cat. No.: B11099920
M. Wt: 416.9 g/mol
InChI Key: QMTVWZZYKRFJOM-MSXFZWOLSA-N
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Description

The compound (3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its structure features multiple functional groups, including an amide, a hydrazone, and a chloro-substituted aromatic ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the reaction of with to form an acylated amine. This intermediate is then reacted with to form the hydrazone.

    Coupling with butanamide: The hydrazone intermediate is then coupled with under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Use of catalysts: Catalysts such as or may be employed to enhance reaction rates and selectivity.

    Control of reaction parameters: Temperature, pressure, and solvent choice are critical factors that need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as or , leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like or can convert the compound into its reduced forms.

    Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles such as or under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of (3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved could include:

    Inhibition of enzyme activity: By binding to the active site or allosteric site of an enzyme.

    Receptor modulation: By interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

(3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide: can be compared with similar compounds such as:

The uniqueness of (3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(Z)-[4-(4-methoxyanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C20H21ClN4O4/c1-12(11-18(26)22-14-7-9-15(29-3)10-8-14)24-25-20(28)19(27)23-17-6-4-5-16(21)13(17)2/h4-10H,11H2,1-3H3,(H,22,26)(H,23,27)(H,25,28)/b24-12-

InChI Key

QMTVWZZYKRFJOM-MSXFZWOLSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C(/C)\CC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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